Structural Elaboration at the Benzamide Nitrogen Distinguishes This Compound from the Simpler 2-(4-fluorobenzenesulfonamido)benzamide Scaffold
The compound carries a 4-methoxy-2-nitrophenyl group on the benzamide nitrogen, whereas the parent scaffold 2-(4-fluorobenzenesulfonamido)benzamide lacks this substitution. In the published S100A4 inhibitor series, N-aryl substitution on the benzamide moiety is the primary site of structural variation that drives differential potency and therapeutic index [1]. Although no direct head-to-head comparison data are publicly available for this exact compound versus the unsubstituted benzamide, the class-level SAR indicates that N-(4-methoxy-2-nitrophenyl) substitution alters electronic distribution (electron-withdrawing nitro, electron-donating methoxy) and steric bulk, which are predicted to influence target binding and pharmacokinetic behavior. The retention of the 4-fluorobenzenesulfonamido group preserves the core pharmacophore required for S100A4 promoter-driven transcriptional inhibition.
| Evidence Dimension | N-aryl substitution pattern (structural differentiation) |
|---|---|
| Target Compound Data | N-(4-methoxy-2-nitrophenyl) substituent present |
| Comparator Or Baseline | 2-(4-fluorobenzenesulfonamido)benzamide (unsubstituted at benzamide nitrogen; the core scaffold of the E12 compound series) |
| Quantified Difference | Not quantified; structural comparison only |
| Conditions | Chemical structure analysis; no biological assay directly comparing these two exact entities is available in the public domain. |
Why This Matters
Procurement of an incorrect analog lacking the N-(4-methoxy-2-nitrophenyl) group will yield a compound with unknown and potentially absent S100A4 inhibitory activity, undermining experimental reproducibility.
- [1] Schöpe PC, Heisterkamp N, Schütz D, et al. Novel high-throughput screen identified S100A4 inhibitors for anti-metastatic therapy. Int J Biol Sci. 2025;21(10):4683-4700. doi:10.7150/ijbs.113805 View Source
